Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
CAS No.: 2490432-89-6
Cat. No.: VC4212742
Molecular Formula: C9H11NO3S
Molecular Weight: 213.25
* For research use only. Not for human or veterinary use.
![Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate - 2490432-89-6](/images/structure/VC4212742.png)
Specification
CAS No. | 2490432-89-6 |
---|---|
Molecular Formula | C9H11NO3S |
Molecular Weight | 213.25 |
IUPAC Name | methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate |
Standard InChI | InChI=1S/C9H11NO3S/c1-12-9(11)8-7(10)5-4-13-3-2-6(5)14-8/h2-4,10H2,1H3 |
Standard InChI Key | JYBMGXUDRRZYCM-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C2=C(S1)CCOC2)N |
Introduction
Structural Characteristics and Molecular Identity
Molecular Framework and Nomenclature
The compound’s IUPAC name, methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate, reflects its fused bicyclic structure comprising a thiophene ring (positions 3,2-c) annulated to a dihydropyran moiety. Key features include:
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Amino group at position 3, enabling hydrogen bonding and nucleophilic reactivity.
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Methyl carboxylate at position 2, contributing to solubility and serving as a handle for further derivatization.
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Partially saturated pyran ring (6,7-dihydro-4H), which reduces ring strain compared to fully aromatic systems .
The molecular formula is C₉H₁₁NO₃S, with a molecular weight of 213.25 g/mol . Computational analyses predict a planar thiophene ring fused to a non-planar dihydropyran system, creating a rigid yet slightly flexible scaffold .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Cyclization Strategies
While no explicit synthesis protocols for this compound are publicly documented, analogous thieno[3,2-c]pyran derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:
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Precursor Preparation: Reacting 3-aminothiophene-2-carboxylic acid with a methylating agent (e.g., methyl iodide) to form the methyl ester.
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Ring Formation: Employing a base-catalyzed cyclization using sodium ethoxide or similar agents to annulate the thiophene and pyran rings.
Critical Reaction Parameters
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Temperature: Cyclization often requires elevated temperatures (80–120°C) to overcome activation energy barriers.
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Solvent Systems: Polar aprotic solvents like DMF or DMSO enhance reaction kinetics.
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Catalysts: Transition metals (e.g., Pd or Cu) may facilitate cross-coupling steps in modified routes .
Chemical Reactivity and Derivitization
Functional Group Transformations
The compound’s reactivity is governed by its amino and ester groups:
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Amino Group:
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Acylation: Reacts with acyl chlorides to form amides.
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Alkylation: Forms secondary amines with alkyl halides under basic conditions.
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Ester Group:
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Hydrolysis: Yields the corresponding carboxylic acid under acidic or basic conditions.
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Transesterification: Exchanges the methyl group with other alcohols via acid catalysis.
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Oxidation and Reduction Pathways
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Oxidation: The thiophene sulfur can oxidize to sulfoxides or sulfones using agents like mCPBA.
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Reduction: Catalytic hydrogenation may saturate the pyran ring, altering conformational dynamics .
Industrial and Materials Science Applications
Optoelectronic Materials
Thienopyrans’ conjugated π-systems make them candidates for organic semiconductors. The methyl carboxylate group in this compound could serve as an electron-withdrawing moiety, tuning bandgap properties for use in photovoltaic cells .
Polymer Additives
Incorporating thienopyran units into polymers may improve thermal stability and UV resistance. The dihydropyran ring’s partial saturation could reduce crystallinity, enhancing processability .
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields in cyclization steps (reported 30–45% for analogs). Future work should explore:
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Microwave-assisted synthesis to reduce reaction times.
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Enzymatic catalysis for stereocontrol in asymmetric derivatives .
Biological Screening
In vitro assays against ESKAPE pathogens and cytotoxicity profiling are urgently needed. Collaborative efforts between academic and industrial labs could accelerate therapeutic development.
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